
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in medicinal chemistry, agrochemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group into the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Reagents:
Reducing Agents: Lithium aluminum hydride and borane-dimethyl sulfide complex are used for reduction reactions.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.
Applications De Recherche Scientifique
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate lipophilicity and metabolic stability.
Agrochemistry: It is employed in the development of agrochemicals with enhanced efficacy and stability.
Materials Science: The unique properties of fluorinated compounds make them valuable in the creation of advanced materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds, increasing its affinity for specific targets . This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,2-Trifluoroethyl)-5-fluoropyridin-4-amine: Similar in structure but with an additional fluorine atom, leading to different physicochemical properties.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group but have different core structures, resulting in varied applications and reactivity.
Uniqueness
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine is unique due to its specific combination of fluorine atoms and pyridine ring, which imparts distinct properties such as enhanced metabolic stability and lipophilicity modulation. These characteristics make it particularly valuable in medicinal chemistry and other fields where precise control over molecular interactions is crucial .
Propriétés
Formule moléculaire |
C7H7F3N2 |
|---|---|
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
2-(2,2-difluoroethyl)-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2/c8-5-3-12-4(1-6(5)11)2-7(9)10/h1,3,7H,2H2,(H2,11,12) |
Clé InChI |
DDMPOPLNDANDFD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=C1N)F)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
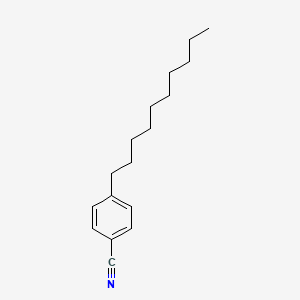
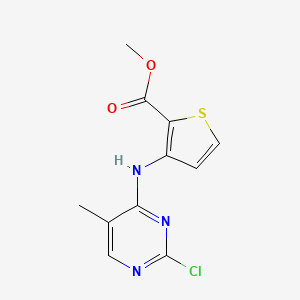
![3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14896968.png)
![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(pyridin-3-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14896979.png)

![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)
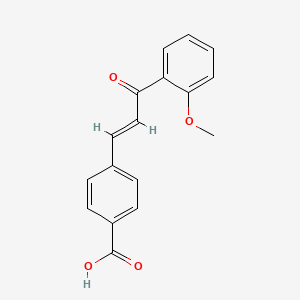



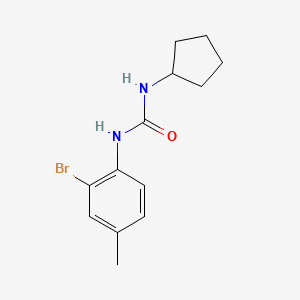
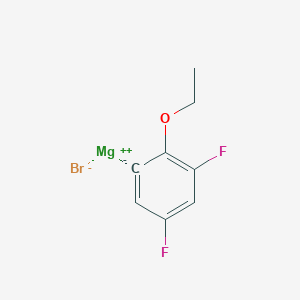
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
